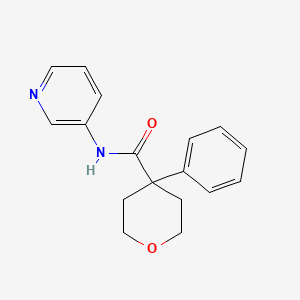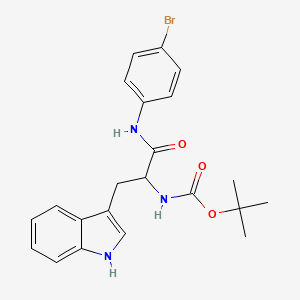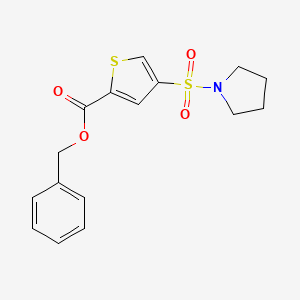
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a synthetic compound that belongs to the class of pyran derivatives. PPT is a potent and selective agonist of estrogen receptor beta (ERβ), which plays an important role in various physiological and pathological processes. In recent years, PPT has gained attention as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide exerts its effects by binding to and activating estrogen receptor beta (ERβ). ERβ is a nuclear receptor that regulates gene expression and plays a key role in various physiological processes, including cell growth, differentiation, and apoptosis. 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide selectively activates ERβ, which is expressed in various tissues, including the brain, breast, prostate, and cardiovascular system. The activation of ERβ by 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide leads to the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis by activating the caspase-3 pathway. In prostate cancer cells, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide inhibits the expression of genes involved in cell proliferation and survival, such as c-Myc and Bcl-2. In the cardiovascular system, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to improve endothelial function by increasing nitric oxide (NO) production and reducing oxidative stress. In the brain, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to protect against neurodegeneration by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is its selectivity for ERβ, which reduces the risk of off-target effects. 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the effects of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide may vary depending on the dose and duration of treatment, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of more potent and selective ERβ agonists, which can be used for the treatment of various diseases. Another area of research is the investigation of the effects of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide in combination with other drugs, such as chemotherapy agents or other targeted therapies. In addition, the role of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide in other physiological processes, such as metabolism and immunity, is an area of growing interest. Finally, the development of novel drug delivery systems for 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide may improve its solubility and bioavailability, which can enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 3-pyridinylboronic acid with 4-bromo-1-phenylbutan-1-one in the presence of a palladium catalyst. The resulting intermediate is then treated with tetrahydro-2H-pyran-4-carboxylic acid to obtain 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide. The overall yield of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide synthesis is around 40-50%, and the purity of the compound can be further improved by recrystallization.
Scientific Research Applications
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide can induce apoptosis (programmed cell death) in breast cancer cells and inhibit the migration and invasion of prostate cancer cells. 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has also been investigated for its potential role in cardiovascular diseases, where it has been shown to improve endothelial function and reduce inflammation. In addition, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been studied for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-phenyl-N-pyridin-3-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(19-15-7-4-10-18-13-15)17(8-11-21-12-9-17)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKLFJRMQYICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)
![2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4984348.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)